molecular formula C12H11N5OS B1450923 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082367-54-1

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B1450923
CAS No.: 1082367-54-1
M. Wt: 273.32 g/mol
InChI Key: MNKOZNQWJFMJRI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Biochemical Analysis

Biochemical Properties

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, it interacts with proteins involved in DNA repair and replication, thereby affecting cellular proliferation and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic pathways . It also affects cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA repair proteins, inhibiting their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, with minimal degradation observed under standard laboratory conditions . Long-term studies have indicated that it can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These effects highlight its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding its distribution is essential for predicting its therapeutic and toxicological profiles.

Subcellular Localization

Subcellular localization studies have shown that this compound is primarily localized in the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound can influence its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide undergoes various chemical reactions, including:

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-2-18-9-5-3-8(4-6-9)17-11-10(15-16-17)12(19)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKOZNQWJFMJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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